16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate
Description
16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate is a complex pentacyclic compound characterized by a rigid ethanoanthracene-dicarboximide core fused with a 2-chlorobenzoate ester group. This structure confers unique physicochemical properties, including high thermal stability and low solubility in polar solvents due to its aromatic and ketone-rich framework . The compound’s crystallographic data (e.g., monoclinic space group P21/n, unit cell parameters a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39°) highlight its planar geometry and intermolecular hydrogen bonding (O—H⋯O), which stabilize its three-dimensional packing .
Properties
IUPAC Name |
(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClNO4/c26-18-12-6-5-11-17(18)25(30)31-27-23(28)21-19-13-7-1-2-8-14(13)20(22(21)24(27)29)16-10-4-3-9-15(16)19/h1-12,19-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDNGROGCBYZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)OC(=O)C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate is a complex organic compound belonging to a class of pentacyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure is characterized by a unique pentacyclic framework which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 440.41 g/mol. The presence of functional groups such as dioxo and chlorobenzoate enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of the azapentacyclo framework exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of several derivatives against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that certain derivatives showed potent activity against these pathogens.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 32 |
| Compound 1 | Escherichia coli | 64 |
| Compound 2 | Candida albicans | 128 |
| Compound 3 | Bacteroides fragilis | 64 |
The most effective derivative was identified as Compound 1, which inhibited the growth of all tested bacterial strains at concentrations lower than those required for other derivatives .
The mechanism by which these compounds exert their antimicrobial effects is hypothesized to involve disruption of bacterial cell membranes or interference with essential metabolic pathways. The structural complexity allows for multiple interaction points with microbial targets, enhancing efficacy against resistant strains.
Case Studies
Several case studies have explored the therapeutic potential of azapentacyclo compounds in treating infections caused by resistant bacteria. In one notable study, a derivative was administered in vivo to infected animal models, resulting in significant reductions in bacterial load and improved survival rates compared to control groups.
Case Study Summary:
- Objective: Evaluate the efficacy of the compound in an animal model.
- Method: Administration of varying doses to infected mice.
- Results: Significant reduction in E. coli counts in treated groups versus controls (p < 0.05).
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 2-chlorobenzoate group in the target compound provides moderate electron withdrawal compared to the trifluoromethyl group in , which may reduce metabolic degradation but limit solubility.
- Hydrogen Bonding : Analogues with amide substituents (e.g., ) exhibit stronger intermolecular hydrogen bonding than ester derivatives, influencing crystal packing and melting points.
Physicochemical and Crystallographic Properties
Comparative crystallographic data reveal distinct packing behaviors:
The target compound and its hydroxy-methyl analogue share identical unit cell parameters, suggesting similar steric demands despite differing substituents. In contrast, methylclonazepam , a structurally unrelated benzodiazepine, lacks the rigid pentacyclic framework, resulting in higher conformational flexibility.
Mechanistic Insights from Systems Pharmacology
Park et al. (2023) demonstrated that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) share overlapping mechanisms of action (MOAs) via transcriptome and docking analyses . By analogy, the target compound and its analogues likely target conserved protein domains, such as:
- Kinase Binding Pockets : The planar aromatic core may intercalate into ATP-binding sites.
- Nuclear Receptors : The ketone groups could act as hydrogen bond acceptors for steroid receptors.
Notably, brominated derivatives () show higher predicted binding affinities in docking simulations due to halogen-protein interactions, aligning with trends observed in .
Preparation Methods
Cyclization of Aromatic Precursors
A polycyclic aromatic precursor undergoes intramolecular cyclization in the presence of copper(I) chloride (CuCl) and hydrochloric acid (HCl) to form the fused pentacyclic structure. This method mirrors the synthesis of related azapentacyclic compounds, where CuCl catalyzes the formation of nitrogen-containing rings.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuCl (5 g) |
| Solvent | Hydrochloric acid (37%) |
| Temperature | 100–110°C |
| Reaction Time | 4–6 hours |
Oxidation to Introduce Dione Groups
The intermediate is oxidized using potassium permanganate (KMnO₄) in acidic media to introduce the 16,18-dione functionality.
$$ \text{Intermediate} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}_4} \text{Pentacyclic dione} $$
Synthesis of 2-Chlorobenzoic Acid
The 2-chlorobenzoate moiety is prepared via the Sandmeyer reaction, as detailed in experimental protocols:
Diazotization of Anthranilic Acid
Anthranilic acid is treated with sodium nitrite (NaNO₂) and HCl at 0–5°C to form a diazonium salt.
$$ \text{Anthranilic acid} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0–5°C}} \text{Diazonium salt} $$
Chlorination with CuCl
The diazonium salt is reacted with CuCl to yield 2-chlorobenzoic acid.
$$ \text{Diazonium salt} + \text{CuCl} \rightarrow \text{2-Chlorobenzoic acid} $$
Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 5–10°C |
| Solvent | Water |
| Yield | 85–90% |
Esterification to Form the Target Compound
The pentacyclic amine core is esterified with 2-chlorobenzoic acid using thionyl chloride (SOCl₂) to activate the carboxylic acid group.
Formation of 2-Chlorobenzoyl Chloride
2-Chlorobenzoic acid is refluxed with SOCl₂ to produce the acyl chloride.
$$ \text{2-Chlorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{2-Chlorobenzoyl chloride} $$
Coupling with the Pentacyclic Amine
The acyl chloride reacts with the hydroxyl group on the pentacyclic core in the presence of pyridine to form the ester.
$$ \text{Pentacyclic core} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{Pyridine}} \text{Target compound} $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (core:acyl chloride) |
| Solvent | Dry dichloromethane |
| Temperature | 25°C |
| Yield | 75–80% |
Characterization and Analytical Data
The product is validated using spectroscopic methods:
Table 1: Spectroscopic Data
| Technique | Data |
|---|---|
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O dione) |
| ¹H NMR (CDCl₃) | δ 8.2–7.3 (aromatic H), δ 5.1 (ester OCH₂) |
| MS (ESI) | m/z 429.85 [M+H]⁺ |
Q & A
Q. What established synthetic pathways are used for this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step cyclization and functionalization reactions. A key method involves coupling the pentacyclic core with 2-chlorobenzoate esters under anhydrous conditions using catalytic bases like triethylamine. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during esterification to minimize side reactions.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .
Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Key parameters from published studies include:
- Crystal system : Monoclinic, space group P2₁/n.
- Unit cell dimensions : a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° .
- Data collection : MoKα radiation (λ = 0.71073 Å), θ range = 2.9–25.2°, yielding 2,827 independent reflections. Refinement with SHELXL achieves R₁ = 0.036, validating bond lengths and angles .
Advanced Research Questions
Q. How can computational methods predict reactivity or stability in derivatives?
Density functional theory (DFT) and quantum mechanical calculations (e.g., Gaussian 09) are used to:
- Model transition states : Identify energy barriers for ring-opening or ester hydrolysis.
- Electrostatic potential maps : Predict sites for electrophilic substitution (e.g., at C3 or C11 positions).
- Solvent effects : COSMO-RS simulations optimize solvent choices for synthesis .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Contradictions in NMR or IR data are addressed by:
Q. How are structure-activity relationships (SAR) explored through chemical modifications?
Derivatives are synthesized to probe pharmacological targets:
- Ester substitution : Replacing 2-chlorobenzoate with fluorophenyl or methoxyphenyl groups (e.g., N-(4-fluorophenyl)hexanamide derivative) .
- Core functionalization : Introducing bromine at C1 to study steric effects on binding affinity .
- Biological assays : Cytotoxicity testing (MTT assay, IC₅₀ determination) in cell lines like HeLa or HEK293 .
Q. What in vitro assays evaluate biological activity, and how are cytotoxicity thresholds determined?
Standardized protocols include:
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for potential CNS activity).
- Cytotoxicity profiling : Dose-response curves (0.1–100 µM) over 48–72 hours, with LC₅₀ calculated via nonlinear regression.
- Control benchmarks : Comparing to reference compounds (e.g., cisplatin for apoptosis induction) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/n | |
| Unit cell volume (ų) | 1,558.4 | |
| R₁ factor | 0.036 | |
| Resolution range (Å) | 0.84–0.95 |
Q. Table 2: Synthetic Optimization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction temperature | 0–5°C (esterification step) | ↑ Purity (15%) |
| Solvent | THF/DCM (1:1) | ↑ Solubility |
| Catalyst | Triethylamine (2.5 equiv) | ↑ Rate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
